(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate
Description
“(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate” is a structurally complex oxolane (tetrahydrofuran) derivative characterized by multiple functional groups. Its core structure consists of a five-membered oxolane ring substituted with:
- A 3-acetyl group (CH₃CO−) at position 2.
- Methyl groups at positions 3 and 3.
- A 5-oxo (ketone) group at position 4.
- An acetate ester (CH₃COO−) at position 2.
The compound’s molecular formula is C₁₁H₁₆O₆, with a molecular weight of 244.24 g/mol.
Properties
Molecular Formula |
C10H14O5 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(3-acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate |
InChI |
InChI=1S/C10H14O5/c1-5-8(13)15-9(14-7(3)12)10(5,4)6(2)11/h5,9H,1-4H3 |
InChI Key |
UJNBXNWRTVYPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(C1(C)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate typically involves the following steps:
Formation of the Oxolan Ring: The oxolan ring is formed through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxy compound, with an acid catalyst.
Acetylation: The introduction of acetyl groups is carried out using acetic anhydride in the presence of a base such as pyridine. This step ensures the formation of the acetylated product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the cyclization and acetylation reactions.
Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and yield.
Purification Units: Industrial purification units, such as large-scale chromatography columns, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between “(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate” and analogous oxolane derivatives:
Structural and Functional Analysis
Electron-Withdrawing Effects :
- The 5-oxo group in the target compound creates an electron-deficient oxolane ring, favoring nucleophilic attacks at adjacent positions. In contrast, the 5-methoxy derivative (C₁₂H₁₈O₈) lacks this reactivity due to electron-donating methoxy substituents .
- The chloropurine analog (C₁₇H₁₈ClN₄O₈) exhibits enhanced electrophilicity at the purine C6 position, enabling covalent binding to biological targets .
Biological Interactions :
- Compounds with heterocyclic substituents (e.g., diazinan, purine, triazine) show higher affinity for enzymes and nucleic acids. For example, the diazinan-containing derivative (C₁₅H₁₉N₂O₉) inhibits dihydroorotate dehydrogenase in malaria studies , while the triazine derivative (C₁₂H₁₆N₄O₆) binds to folate receptors in cancer cells .
- The target compound’s methyl and acetyl groups prioritize steric effects over hydrogen bonding, limiting its utility in targeted therapies but enhancing stability in organic solvents .
Synthetic Applications :
- The 5-oxo group in the target compound facilitates oxidation-reduction reactions, making it a precursor for γ-lactone synthesis. Conversely, the methoxy analog (C₁₂H₁₈O₈) is more resistant to oxidation, serving as a protecting group in glycosylation reactions .
Biological Activity
(3-Acetyl-3,4-dimethyl-5-oxooxolan-2-yl) acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Molecular Structure and Formula:
- Molecular Formula: C8H10O4
- Molecular Weight: 174.16 g/mol
- IUPAC Name: this compound
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, which leads to cell death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response.
Case Study: Inhibition of Cytokine Production
A study conducted on human macrophages treated with this compound revealed a significant reduction in the levels of TNF-alpha and IL-6 when compared to untreated controls. This suggests a potential therapeutic role in managing inflammatory conditions.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption: Its lipophilic nature enables it to integrate into microbial membranes, compromising their integrity.
- Cytokine Modulation: By affecting signaling pathways related to inflammation, it can modulate immune responses.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:
- Synthesis Routes: The compound can be synthesized through various methods involving acetic anhydride and appropriate precursors under controlled conditions.
- Biological Screening: High-throughput screening methods have identified this compound as a lead candidate for further drug development against infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
